1-(6-amino-2,2,4-trimethyl-4-phenyl-3,4-dihydroquinolin-1(2H)-yl)ethanone

HDAC inhibitor Epigenetics Cancer Research

Source this unique HDAC6-selective screening compound directly. With an IC50 of 124 nM and 192-fold selectivity over HDAC1, it avoids pan-inhibition pitfalls of hydroxamic acids. The free 6-amino group enables derivatization for target engagement studies or conversion into nanomolar FSH receptor antagonists. Procured as a solid free base (Price Group 3) from the validated Hit2Lead/ChemBridge deck, it is formatted for automated HTS workflows and provides a known positive control for epigenetics campaigns.

Molecular Formula C20H24N2O
Molecular Weight 308.4 g/mol
Cat. No. B4986048
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(6-amino-2,2,4-trimethyl-4-phenyl-3,4-dihydroquinolin-1(2H)-yl)ethanone
Molecular FormulaC20H24N2O
Molecular Weight308.4 g/mol
Structural Identifiers
SMILESCC(=O)N1C2=C(C=C(C=C2)N)C(CC1(C)C)(C)C3=CC=CC=C3
InChIInChI=1S/C20H24N2O/c1-14(23)22-18-11-10-16(21)12-17(18)20(4,13-19(22,2)3)15-8-6-5-7-9-15/h5-12H,13,21H2,1-4H3
InChIKeyRTWPATFTOPMBPW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(6-Amino-2,2,4-trimethyl-4-phenyl-3,4-dihydroquinolin-1(2H)-yl)ethanone: A 6-Amino-Tetrahydroquinoline Scaffold for Targeted HDAC Profiling


1-(6-Amino-2,2,4-trimethyl-4-phenyl-3,4-dihydroquinolin-1(2H)-yl)ethanone (CAS not explicitly assigned; ChemBridge ID 5248200) is a member of the 6-amino-4-phenyltetrahydroquinoline class [1]. This compound features a dihydroquinoline core with distinct 2,2,4-trimethyl and 4-phenyl substitution patterns, an N-acetyl cap, and a primary 6-amino group. It is commercially available as a screening compound and has been profiled in biochemical assays, notably against the histone deacetylase (HDAC) enzyme family, where it demonstrates a unique selectivity fingerprint [2].

Why Generic 6-Amino-Tetrahydroquinoline Analogs Cannot Replace 1-(6-Amino-2,2,4-trimethyl-4-phenyl-3,4-dihydroquinolin-1(2H)-yl)ethanone


Within the 6-amino-4-phenyltetrahydroquinoline class, the specific combination of the N-acetyl group and the 2,2,4-trimethyl-4-phenyl substitution pattern dictates both the biological target profile and the physicochemical properties essential for assay compatibility [1]. Simple removal of the 6-amino group (as in the 6-des-amino analog) eliminates key hydrogen-bond donor/acceptor capacity and fundamentally alters the HDAC selectivity profile. Conversely, replacing the N-acetyl with larger acyl groups or modifying the substitution at position 4 substantially shifts target engagement away from HDACs toward other receptor families, such as the FSH receptor [2]. Therefore, this precise chemical structure is not readily interchangeable with any close analog without risking a complete change in biological fingerprint and sourcing specifications.

Quantitative Differentiation Evidence for 1-(6-Amino-2,2,4-trimethyl-4-phenyl-3,4-dihydroquinolin-1(2H)-yl)ethanone


HDAC6 Selectivity Over HDAC1: A 192-Fold Isoform Preference

The target compound exhibits a pronounced selectivity for HDAC6 (IC50 = 124 nM) over HDAC1 (IC50 = 23,800 nM), representing an approximately 192-fold preference for the class IIb deacetylase. This selectivity fingerprint is distinct from broad-spectrum HDAC inhibitors and from other 6-amino-tetrahydroquinoline derivatives which are primarily characterized as FSH receptor antagonists [1]. The 6-des-amino analog does not possess this HDAC profiling data, indicating that the 6-amino group is critical for engaging the HDAC active site with this selectivity pattern [2].

HDAC inhibitor Epigenetics Cancer Research

Hydrogen Bond Donor/Acceptor Capacity Enabled by 6-Amino Substituent

The target compound possesses one hydrogen bond donor (Hdon = 1) and one hydrogen bond acceptor (Hacc = 1) in addition to the core scaffold, a direct consequence of the 6-amino group . In contrast, the 6-des-amino analog (CID 536369) has Hdon = 0 and Hacc = 1, completely lacking donor capacity [1]. This difference has profound implications for aqueous solubility, formulation, and molecular recognition in biological systems.

Medicinal Chemistry Solubility Drug-likeness

Molecular Weight and logP Differentiation from the Des-Amino Scaffold

The target compound has a molecular weight of 308.42 g/mol, approximately 15 Da higher than the 6-des-amino analog (293.4 g/mol) due to the primary amine substitution . This increase, combined with a lower logP (3.65 vs. 4.3), places the compound in a more favorable region of oral drug-likeness space compared to its des-amino counterpart [1]. The 15 Da mass difference also provides a distinct analytical signature for LC-MS detection and purity verification in procurement workflows.

Pharmacokinetics Membrane Permeability ADME

Divergent Biological Target Engagement: HDAC6 vs. Beta-2 Adrenergic Receptor

The target compound demonstrates primary engagement with HDAC6 (IC50 = 124 nM), whereas the 6-des-amino analog exhibits no HDAC activity and instead acts as a ligand for the Beta-2 adrenergic receptor (EC50 = 9,290 nM) [1][2]. This divergence in target class engagement (epigenetic eraser enzyme vs. GPCR) represents a fundamental shift in biological utility driven solely by the presence or absence of the 6-amino group [2].

Target Selectivity GPCR Chemical Biology

6-Amino Group Enables Further Derivatization to Nanomolar FSH Receptor Antagonists

The 6-amino group of the target compound serves as a synthetic handle for generating amide-linked derivatives that exhibit nanomolar antagonism at the human FSH receptor. In the published SAR, acylation of the 6-amino group with 4-phenylbenzoyl chloride yielded antagonist 10 with an IC50 of 28 nM in CHO-hFSHR cAMP assays, and submicromolar activity (IC50 = 540 nM) in physiologically relevant rat granulosa cells [1]. The des-amino scaffold cannot be functionalized at this position, precluding access to this potent biology.

FSH Receptor Contraception Chemical Probe

Commercial Availability and Purity Specifications from Hit2Lead/ChemBridge

The target compound is commercially available as Hit2Lead screening compound SC-5248200, supplied as a solid in free base form with a defined price group and rush delivery option . Its alternative name, 1-acetyl-2,2,4-trimethyl-4-phenyl-1,2,3,4-tetrahydro-6-quinolinamine, is cataloged by Ambinter (AMB1816338) with computed logP = 4.7562 and PSA = 46.33 [1]. In contrast, the 6-des-amino analog (CID 536369) is available through PubChem-affiliated sources but lacks the same curated screening deck provenance.

Screening Compound Procurement Quality Control

Optimal Application Scenarios for 1-(6-Amino-2,2,4-trimethyl-4-phenyl-3,4-dihydroquinolin-1(2H)-yl)ethanone


HDAC6-Selective Chemical Probe Development in Epigenetics Research

With an HDAC6 IC50 of 124 nM and 192-fold selectivity over HDAC1, the target compound serves as a starting point for developing isoform-selective HDAC6 chemical probes. Its selectivity window enables studies aimed at dissecting the distinct biological roles of class IIb versus class I deacetylases without the confounding pan-inhibition typical of hydroxamic acid-based HDAC inhibitors. The 6-amino group provides a derivatizable handle for installing fluorescent tags, biotin linkers, or photoaffinity labels to facilitate target engagement studies and chemoproteomics [1].

FSH Receptor Antagonist Library Synthesis for Reproductive Biology

The 6-amino group is the critical functional handle that, upon acylation with biaryl carboxylic acids, converts the scaffold into nanomolar FSH receptor antagonists (exemplified by antagonist 10 with IC50 = 28 nM). This derivatization capability makes the target compound a versatile intermediate for generating focused libraries targeting the FSH receptor for contraceptive discovery or infertility research. The resulting antagonists have demonstrated ex vivo efficacy in inhibiting follicle growth and ovulation in mouse models [1].

Physicochemical Comparator for Solubility and Permeability SAR Studies

The compound's distinct hydrogen bond donor profile (Hdon = 1) and tPSA of 46.3 Ų, compared to the des-amino analog (Hdon = 0, tPSA ≈ 20.3 Ų), make it a valuable matched molecular pair for studying the impact of a single amino substitution on aqueous solubility (logSW = -4.57), membrane permeability, and metabolic stability. This matched pair analysis can inform lead optimization strategies across multiple target classes where modulating solubility without compromising potency is critical .

Screening Deck Procurement for Epigenetic-Focused HTS Campaigns

Available through the Hit2Lead/ChemBridge screening deck (SC-5248200), the compound can be procured with defined specifications (solid, free base, price group 3) suitable for automated liquid handling and high-throughput screening workflows. Its validated HDAC6 inhibitory activity (124 nM) provides a known positive control phenotype for any epigenetics-focused screening campaign, while its structural novelty relative to canonical zinc-chelating HDAC inhibitors reduces the risk of rediscovering known chemotypes [1].

Quote Request

Request a Quote for 1-(6-amino-2,2,4-trimethyl-4-phenyl-3,4-dihydroquinolin-1(2H)-yl)ethanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.